The Genesis of a Key Physiological Regulator: A Technical History of the Renin-Angiotensin System
The Genesis of a Key Physiological Regulator: A Technical History of the Renin-Angiotensin System
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The renin-angiotensin system (RAS) is a cornerstone of cardiovascular and renal physiology, and its modulation represents a triumph of modern pharmacology. This technical guide provides a detailed historical narrative of the key discoveries that unveiled this intricate enzymatic cascade. By examining the foundational experiments, we gain a deeper appreciation for the scientific process and the intellectual leaps that paved the way for life-saving therapies.
The Prelude: Early Observations of a Renal Pressor Substance
The story of the RAS begins in the late 19th century with the pioneering work of Finnish physiologist Robert Tigerstedt and his student, Per Bergman. Their research, published in 1898, laid the groundwork for a century of investigation into the kidney's role in blood pressure regulation.[1][2][3][4][5][6][7][8]
Tigerstedt and Bergman's Landmark Experiment (1898)
Tigerstedt and Bergman hypothesized that the kidney produced a substance that could influence blood pressure.[5] Their experiments were elegant in their simplicity yet profound in their implications.
-
Preparation of Renal Extract:
-
Measurement of Pressor Effect:
-
Key Observations:
Tigerstedt and Bergman named this pressor substance "renin," derived from the Latin word for kidney, renes.[1][2][3][4][5][6][7][8] Their discovery, however, was largely overlooked by the scientific community for several decades.[1][5]
The Reawakening: Linking Renal Ischemia to Hypertension
The significance of renin was reignited in the 1930s through the seminal work of American pathologist Harry Goldblatt. His experiments provided a crucial link between reduced renal blood flow (ischemia) and the development of sustained high blood pressure.[3][5][9][10][11][12]
Goldblatt's Canine Model of Renovascular Hypertension (1934)
Goldblatt's innovative surgical approach created a reproducible animal model of hypertension, which became an invaluable tool for studying the underlying mechanisms.[9][10][11][12]
-
Surgical Procedure:
-
Healthy dogs were anesthetized, and a flank incision was made to expose a renal artery.[5]
-
A specially designed adjustable silver clamp, known as the "Goldblatt clamp," was placed around the renal artery.[9][10][11]
-
The clamp was tightened to partially constrict the artery, thereby reducing blood flow to the kidney.[10][12]
-
-
Induction of Hypertension:
-
In the "two-kidney, one-clip" model, one renal artery was constricted while the other kidney remained untouched. This resulted in a rapid and sustained increase in blood pressure.[5]
-
In the "one-kidney, one-clip" model, one kidney was removed and the artery to the remaining kidney was constricted, also leading to hypertension.
-
-
Causality and Hypothesis:
-
Goldblatt demonstrated that the hypertension was a direct result of the renal ischemia, as removing the clamp or the ischemic kidney normalized blood pressure.[9]
-
He hypothesized that the ischemic kidney released a humoral substance into the bloodstream that caused systemic vasoconstriction and elevated blood pressure, thus reviving interest in Tigerstedt's renin.[9][10]
-
The Elucidation of a Two-Component System: The Discovery of Angiotensin
Goldblatt's work spurred a new wave of research, leading to the independent and near-simultaneous discovery of the active pressor substance by two research groups in the late 1930s. This marked the realization that renin itself was not the direct pressor agent but an enzyme that acted on a plasma substrate.
Independent Discoveries in Argentina and the United States
In Argentina, a team led by Eduardo Braun-Menéndez at the Institute of Physiology in Buenos Aires, and in the United States, a group led by Irvine Page at the Lilly Research Laboratories in Indianapolis, unraveled the next piece of the puzzle.[3][13][14][15][16][17][18][19][20]
-
Induction of Renal Ischemia: Both groups utilized the Goldblatt model of renovascular hypertension in dogs to generate a source of the pressor substance.[3][16][18]
-
Extraction from Renal Venous Blood:
-
Bioassay for Pressor Activity:
-
The pressor activity of the extract was tested by injecting it into anesthetized animals (dogs or cats) and measuring the change in blood pressure.[21]
-
The Argentine group also utilized the Lawen-Trendelenburg preparation (perfused frog hind limbs) to demonstrate the vasoconstrictor effect of the substance.[22]
-
-
Key Findings and Naming:
-
Both groups concluded that renin was an enzyme that acted on a globulin substrate in the plasma to produce a potent pressor peptide.[3][19][21]
-
The Argentine group named the substrate "hypertensinogen" and the active peptide "hypertensin."[18][19][21]
-
The American group named the substrate "renin-activator" and the active peptide "angiotonin."[17][19]
-
In a remarkable display of scientific collaboration, Braun-Menéndez and Page later agreed to a unified nomenclature in 1958, combining their proposed names to create "angiotensin" for the peptide and "angiotensinogen" for the substrate.[3][13][14][19]
Unveiling the Cascade: The Discovery of Angiotensin-Converting Enzyme (ACE)
The final core component of the classical RAS was identified in the mid-1950s by Leonard Skeggs and his colleagues at the Cleveland Veterans Administration Hospital. Their meticulous biochemical work revealed that the formation of the active pressor substance was a two-step process.[13][23][24][25]
Skeggs' Serendipitous Discovery
Skeggs' discovery of two forms of angiotensin and the enzyme that converts one to the other was a result of a seemingly minor change in experimental protocol.[13][24]
-
Purification of Angiotensin: Skeggs' team was working to purify angiotensin from the reaction of hog renin with horse plasma. Their purification method involved countercurrent distribution.[13][24]
-
The Accidental Finding:
-
Initially, their protocol involved dialyzing the plasma against distilled water.[13][24]
-
On one occasion, they substituted the distilled water with a saline solution during the dialysis step.[13][23][24]
-
This seemingly small change resulted in the isolation of a different form of angiotensin with distinct properties.[13][24]
-
-
Characterization of Angiotensin I and Angiotensin II:
-
Identification of Angiotensin-Converting Enzyme (ACE):
From Discovery to Therapy: The Development of RAS Inhibitors
The elucidation of the renin-angiotensin system opened the door for the development of targeted therapies for hypertension and other cardiovascular diseases.
The Role of John Vane and the Discovery of ACE Inhibition
In the 1960s, Sir John Vane's research at the Royal College of Surgeons in London was pivotal in understanding the physiological site of angiotensin conversion and in identifying the first inhibitors of ACE.[22][26][27]
-
The Blood-Bathed Organ Technique: Vane developed an innovative bioassay system where a continuous stream of blood was passed over a series of isolated, superfused tissues (e.g., rat colon, rabbit aorta) that were sensitive to different vasoactive substances.[26][27]
-
Locating ACE Activity: By infusing angiotensin I and angiotensin II at different points in the circulatory system of an animal and observing the responses of the bioassay tissues, Vane demonstrated that the conversion of angiotensin I to angiotensin II occurred predominantly in the pulmonary circulation.[26]
-
Bradykinin and ACE: Vane's group also showed that ACE was the same enzyme responsible for the inactivation of bradykinin, a potent vasodilator.[26]
-
Snake Venom Peptides as ACE Inhibitors: Inspired by the work of Brazilian scientist Sérgio Ferreira, who had isolated bradykinin-potentiating peptides from the venom of the pit viper Bothrops jararaca, Vane's team tested these peptides and found them to be potent inhibitors of ACE.[26][28] This discovery provided the crucial proof-of-concept for ACE inhibition as a therapeutic strategy.
The Dawn of a New Class of Drugs: Captopril
The discovery of ACE inhibitors in snake venom led to a concerted effort to develop a synthetic, orally active ACE inhibitor. This culminated in the synthesis of captopril in the 1970s by David Cushman and Miguel Ondetti at the Squibb Institute for Medical Research.[1][2][23][28][29]
-
Hypothetical Model of the ACE Active Site: Cushman and Ondetti developed a hypothetical model of the active site of ACE, drawing parallels with the known structure of carboxypeptidase A.[29]
-
Rational Drug Design: Based on their model, they rationally designed and synthesized a series of small molecules that were predicted to bind to the active site of ACE and inhibit its activity.[2][29]
-
Synthesis of Captopril: After synthesizing and testing numerous compounds, they developed captopril, a potent and specific oral ACE inhibitor.[1][2][29] The approval of captopril for the treatment of hypertension in the early 1980s heralded a new era in cardiovascular medicine.[1]
A New Frontier: Angiotensin Receptor Blockers (ARBs)
Following the success of ACE inhibitors, research focused on blocking the RAS at a different point: the angiotensin II receptor.
-
Early Peptide Antagonists: The first angiotensin II receptor antagonists, such as saralasin, were peptide-based and had limited therapeutic utility due to their short duration of action and lack of oral bioavailability.[30]
-
Takeda's Breakthrough: In the 1980s, researchers at Takeda Chemical Industries in Japan discovered a series of non-peptide imidazole derivatives, including S-8307 and S-8308, that acted as selective angiotensin II receptor antagonists.[30][31]
-
Development of Losartan: These initial compounds served as the lead for the development of the first clinically successful angiotensin receptor blocker (ARB), losartan, by scientists at DuPont.[30][31][32] Losartan and subsequent ARBs provided another powerful tool for the management of cardiovascular and renal diseases.
Visualizing the Discoveries
The following diagrams illustrate the key experimental setups and the elucidated signaling pathway of the renin-angiotensin system.
Figure 1: Experimental workflows for the discovery of renin and the induction of renovascular hypertension.
Figure 2: The classical renin-angiotensin system signaling pathway.
Conclusion
The discovery of the renin-angiotensin system is a testament to the power of curiosity-driven research, meticulous experimentation, and international collaboration. From the initial observation of a renal pressor substance to the rational design of highly specific pharmacological inhibitors, the journey of the RAS has transformed our understanding of cardiovascular physiology and the treatment of hypertension. This in-depth historical and technical guide serves as a valuable resource for researchers and clinicians, providing a deeper context for the ongoing exploration of this vital physiological system.
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